molecular formula C6H12ClNO3 B3247142 trans-2-Methylmorpholine-3-carboxylic acid hydrochloride CAS No. 1808578-40-6

trans-2-Methylmorpholine-3-carboxylic acid hydrochloride

Cat. No.: B3247142
CAS No.: 1808578-40-6
M. Wt: 181.62
InChI Key: RHSLKJXCSUYWPS-JBUOLDKXSA-N
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Description

trans-2-Methylmorpholine-3-carboxylic acid hydrochloride: is a chemical compound with the molecular formula C6H12ClNO3 and a molecular weight of 181.62 g/mol . It is a solid compound that is typically stored in a sealed, dry environment at room temperature . This compound is known for its applications in various scientific research fields, including chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of trans-2-Methylmorpholine-3-carboxylic acid hydrochloride typically involves the reaction of 2-methylmorpholine with a carboxylic acid derivative under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and equipment to ensure high yield and purity of the final product. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to achieve efficient production .

Chemical Reactions Analysis

Types of Reactions: trans-2-Methylmorpholine-3-carboxylic acid hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce amines .

Scientific Research Applications

Chemistry: In chemistry, trans-2-Methylmorpholine-3-carboxylic acid hydrochloride is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in various organic synthesis reactions .

Biology: In biological research, this compound is used to study the effects of morpholine derivatives on biological systems. It is also used in the development of biochemical assays and as a reagent in molecular biology experiments .

Medicine: In the medical field, this compound is investigated for its potential therapeutic applications. It is studied for its effects on various biological targets and pathways, which may lead to the development of new drugs .

Industry: In the industrial sector, this compound is used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals. It is valued for its reactivity and versatility in various industrial processes .

Mechanism of Action

The mechanism of action of trans-2-Methylmorpholine-3-carboxylic acid hydrochloride involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target proteins or enzymes, thereby modulating their activity. This interaction can lead to changes in cellular processes and biochemical pathways, resulting in the desired therapeutic or experimental outcomes .

Comparison with Similar Compounds

Uniqueness: trans-2-Methylmorpholine-3-carboxylic acid hydrochloride is unique due to its specific substitution pattern and functional groups. This uniqueness imparts distinct chemical and biological properties, making it valuable for various applications in research and industry .

Properties

IUPAC Name

(2R,3S)-2-methylmorpholine-3-carboxylic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO3.ClH/c1-4-5(6(8)9)7-2-3-10-4;/h4-5,7H,2-3H2,1H3,(H,8,9);1H/t4-,5+;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHSLKJXCSUYWPS-JBUOLDKXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(NCCO1)C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1[C@H](NCCO1)C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
trans-2-Methylmorpholine-3-carboxylic acid hydrochloride
Reactant of Route 2
trans-2-Methylmorpholine-3-carboxylic acid hydrochloride
Reactant of Route 3
trans-2-Methylmorpholine-3-carboxylic acid hydrochloride
Reactant of Route 4
trans-2-Methylmorpholine-3-carboxylic acid hydrochloride
Reactant of Route 5
trans-2-Methylmorpholine-3-carboxylic acid hydrochloride
Reactant of Route 6
trans-2-Methylmorpholine-3-carboxylic acid hydrochloride

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